molecular formula C18H17FN2O4S B2643198 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034307-14-5

4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2643198
CAS No.: 2034307-14-5
M. Wt: 376.4
InChI Key: UPLDYVBKTWNFOK-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a benzenesulfonamide group, a privileged scaffold in medicinal chemistry known for its ability to interact with various biological targets. The molecule also features a 2,5-disubstituted pyridine core, a common motif in pharmaceuticals that can serve as a key linker or pharmacophore. The specific research applications of this compound are derived from its molecular structure. The benzenesulfonamide group is a well-known motif found in compounds that modulate various enzymes and receptors . Furthermore, heterocyclic systems like the furan and pyridine rings present in this molecule are frequently explored for their diverse biological activities, including potential antiviral and anticancer properties . The presence of both fluorine and ethoxy substituents on the benzene ring allows researchers to investigate the effects of halogen bonding and steric factors on target binding and compound metabolism. This reagent is provided as a high-purity compound to support hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening. It is intended for use by qualified researchers in laboratory settings only. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-2-24-17-8-6-14(10-15(17)19)26(22,23)21-12-13-5-7-16(20-11-13)18-4-3-9-25-18/h3-11,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLDYVBKTWNFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this one.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit significant anticancer properties. The compound's structure, featuring a benzenesulfonamide moiety, suggests potential activity against various cancer cell lines by inhibiting specific protein kinases involved in tumor proliferation .

Case Study : A study on related sulfonamide derivatives demonstrated their effectiveness in inhibiting the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of signaling pathways critical for cell survival and proliferation .

Antiviral Properties

The antiviral potential of this compound has been explored, particularly in the context of emerging viral infections. The presence of the pyridine and furan rings may enhance its interaction with viral proteins, thereby inhibiting viral replication.

Case Study : In vitro studies have shown that similar compounds exhibit activity against viruses such as HIV and influenza by targeting viral enzymes essential for replication . The structure of 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide may provide similar mechanisms of action.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly for kinases involved in various cellular processes. Sulfonamides are known to interact with enzyme active sites, which could lead to the modulation of enzymatic activity.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
Compound Ac-KIT Kinase50
Compound BEGFR25
4-Ethoxy...c-KITTBDThis Study

Pharmacological Insights

The pharmacokinetic profile of 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is crucial for its application in drug development. Factors such as solubility, stability, and bioavailability must be assessed to determine its viability as a therapeutic agent.

Structure–Activity Relationship (SAR) Studies

Understanding the SAR is essential for optimizing the efficacy of this compound. Modifications to the furan and pyridine rings could enhance its biological activity while reducing potential side effects.

Case Study : Research on related compounds has shown that substituents on the pyridine ring significantly affect their potency against specific targets . This insight can guide future synthesis efforts for improved derivatives.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The furan and pyridine rings can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide with analogous benzenesulfonamides and heterocyclic derivatives from the evidence, focusing on substituents, synthesis, and properties:

Compound Name & Source Key Substituents Molecular Weight (g/mol) Synthesis Conditions Notable Properties
Target Compound 4-ethoxy-3-fluoro; N-(6-(furan-2-yl)pyridin-3-yl)methyl ~415.4 (calculated) Likely pyridine/DMAP-mediated sulfonylation Predicted moderate solubility (ethoxy group)
IIIa () 4-methoxy; N-(2-(4-methoxystyryl)-quinolin-7-yl) ~500 (estimated) Pyridine, DMAP, benzenesulfonyl chloride Quinoline core may enhance fluorescence
17d () 4-(trifluoromethyl); N-(5-benzyloxy-3,4,6-trimethylpyridin-2-yl) ~466.4 (calculated) Pyridine, sulfonyl chloride High lipophilicity (CF3 group)
Example 53 () 2-fluoro-N-isopropyl; pyrazolo-pyrimidinyl-chromen hybrid 589.1 (observed) Pd-catalyzed coupling, Na2CO3, DME/water MP 175–178°C; potential kinase inhibition
N-[4-(2-CHLOROACETYL)PHENYL]METHANESULFONAMIDE () Chloroacetyl, methanesulfonamide ~247.7 (calculated) Unspecified (likely SN2 alkylation) Reactive chloroacetyl group for conjugation

Structural and Functional Analysis

  • Substituent Effects: The target compound’s ethoxy group likely improves aqueous solubility compared to the trifluoromethyl group in 17d , while the 3-fluoro substituent may enhance metabolic stability over non-halogenated analogs.
  • Synthesis :

    • Unlike Example 53 (requiring Pd catalysis), the target compound’s synthesis is inferred to follow simpler sulfonamide coupling, as seen in IIIa and 17d .

Biological Activity

4-Ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to the class of benzenesulfonamides, which are known for their diverse pharmacological effects, including antibacterial, antifungal, and anticancer properties. The molecular formula of this compound is C18H19FN4O3SC_{18}H_{19}FN_{4}O_{3}S with a molecular weight of 390.4 g/mol.

Chemical Structure

The structural representation of 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide includes various functional groups that contribute to its biological activity:

Functional Group Description
Ethoxy GroupEnhances solubility and bioavailability
Fluoro GroupMay increase potency and selectivity
Pyridine MoietyOften involved in receptor interactions
Furan RingContributes to unique chemical properties

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth and proliferation.

Antimicrobial Properties

Research indicates that compounds similar to 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit significant antimicrobial activity. For example, studies have shown that related sulfonamides demonstrate:

  • Bactericidal Activity : Effective against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM.
  • Antifungal Activity : Inhibition of fungal strains, including Candida species, with varying degrees of effectiveness.

Antibiofilm Activity

The compound has also shown promise in combating biofilm formation, which is a significant challenge in treating chronic infections. It has been reported to reduce biofilm biomass significantly against strains like MRSA and Staphylococcus epidermidis:

Organism Minimum Biofilm Inhibitory Concentration (MBIC)
MRSA62.216–124.432 μg/mL
Staphylococcus epidermidis31.108–62.216 μg/mL

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various sulfonamide derivatives against clinical isolates of Staphylococcus aureus and Enterococcus faecalis. The results indicated that the tested compounds exhibited potent bactericidal activity, with some showing enhanced effects compared to standard antibiotics like ciprofloxacin .
  • Biofilm Disruption : Another investigation focused on the ability of related compounds to disrupt biofilms formed by Pseudomonas aeruginosa. The results demonstrated significant reductions in biofilm formation at sub-MIC levels, highlighting the potential for these compounds in treating biofilm-associated infections .

Q & A

Q. What synthetic strategies are optimal for preparing 4-ethoxy-3-fluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for introducing the furan-pyridine moiety and sulfonamide bond formation. For example:

  • Suzuki Coupling: Use Pd catalysts (e.g., Pd(PPh₃)₄) with boronic acid derivatives of furan and pyridine under inert conditions (). Yields can be enhanced by optimizing ligand systems (e.g., SPhos) and reaction temperatures (80–100°C).
  • Sulfonamide Formation: React the benzenesulfonyl chloride intermediate with the pyridinylmethylamine derivative in the presence of a base like triethylamine (TEA) (). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.
    Key Data:
StepYield RangePurity (HPLC)Reference
Suzuki Coupling70–85%>95%
Sulfonamide Formation60–75%>98%

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., ethoxy group at C4, fluorine at C3) and furan-pyridine connectivity. Look for characteristic shifts:
    • Ethoxy group: δ ~1.3 ppm (CH₃), δ ~4.1 ppm (OCH₂) ().
    • Furan protons: δ ~6.5–7.5 ppm ().
  • LCMS/HPLC: Validate molecular ion peaks (e.g., [M+H]+ via ESI-MS) and retention times (e.g., 0.88 min in SQD-FA05 method) ().
  • Melting Point: Confirm crystalline stability (e.g., 85–90°C for analogous sulfonamides) ().

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy, furan vs. thiophene) impact biological activity and target binding?

Methodological Answer:

  • Ethoxy Group: The ethoxy substituent at C4 enhances lipophilicity compared to methoxy, improving membrane permeability (logP increase by ~0.5 units) ().
  • Furan vs. Thiophene: Furan’s oxygen atom may engage in hydrogen bonding with targets (e.g., enzymes), while thiophene’s sulfur provides π-π stacking but reduces polarity ().
  • Fluorine at C3: Electron-withdrawing effects stabilize the sulfonamide group, reducing metabolic degradation ().
    SAR Table (Analogous Compounds):
ModificationBioactivity (IC₅₀)Reference
Ethoxy → Methoxy2.5-fold decrease
Furan → Thiophene1.8-fold decrease
Fluorine → Hydrogen>10-fold decrease

Q. How can computational methods predict this compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or Schrödinger’s QikProp to calculate logP (target ~3.5), aqueous solubility, and CYP450 inhibition ().
  • Docking Studies: Model interactions with targets (e.g., TRPV1) using AutoDock Vina. The sulfonamide group often binds to hydrophobic pockets, while the furan-pyridine moiety engages π-stacking ().
  • Toxicity Screening: Employ ProTox-II to assess hepatotoxicity risk (common for sulfonamides) ().

Q. How should researchers address contradictions in bioactivity data across structurally similar sulfonamides?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability ().
  • Meta-Analysis: Compare data from patents (e.g., EP 4 374 877 A2) and peer-reviewed studies (). For example, conflicting IC₅₀ values may arise from differences in protein expression levels or buffer pH.
  • Structural Validation: Confirm stereochemistry via X-ray crystallography, as impurities in diastereomers can skew results ().

Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?

Methodological Answer:

  • Enzyme Assays: Use fluorescence-based assays (e.g., TRPV1 inhibition) with HEK293 cells expressing recombinant channels ().
  • Cell Viability: Test against cancer lines (e.g., MCF-7) using MTT assays. Note: IC₅₀ values <10 µM suggest therapeutic potential ().
  • Permeability: Employ Caco-2 monolayers to predict oral bioavailability (Papp >1×10⁻⁶ cm/s desirable) ().

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